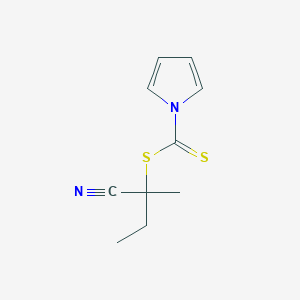
2-Cyanobut-2-yl 1-pyrrolecarbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanobut-2-yl 1-pyrrolecarbodithioate is a chemical compound known for its role as a chain transfer agent in radical polymerization processes. This compound is particularly significant in the field of polymer chemistry due to its ability to control the molecular weight and polydispersity of polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyanobut-2-yl 1-pyrrolecarbodithioate can be synthesized using 2,2′-azobis(2-cyanobutane) and pyrrole N-thiocarbonyl disulfide . The reaction typically involves the use of organic solvents and controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for yield and cost-effectiveness, ensuring the compound is produced efficiently for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyanobut-2-yl 1-pyrrolecarbodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often facilitated by specific catalysts or reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced sulfur compounds. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
2-Cyanobut-2-yl 1-pyrrolecarbodithioate is widely used in scientific research, particularly in the field of polymer chemistry. Its primary application is as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization . This allows for precise control over polymer chain growth, resulting in polymers with well-defined molecular weights and low polydispersities. Additionally, it is used in the synthesis of block copolymers and other complex polymer architectures.
Mécanisme D'action
The mechanism by which 2-Cyanobut-2-yl 1-pyrrolecarbodithioate exerts its effects involves the reversible addition-fragmentation chain transfer process. In this mechanism, the compound acts as a mediator, allowing for the controlled growth of polymer chains. The molecular targets include the growing polymer radicals, and the pathways involved are those of radical polymerization .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate
- Benzyl 1H-pyrrole-1-carbodithioate
Uniqueness
2-Cyanobut-2-yl 1-pyrrolecarbodithioate is unique due to its specific structure, which provides distinct reactivity and stability in polymerization processes. Compared to similar compounds, it offers better control over polymer molecular weight and polydispersity, making it highly valuable in the synthesis of advanced polymer materials.
Propriétés
Formule moléculaire |
C10H12N2S2 |
|---|---|
Poids moléculaire |
224.4 g/mol |
Nom IUPAC |
2-cyanobutan-2-yl pyrrole-1-carbodithioate |
InChI |
InChI=1S/C10H12N2S2/c1-3-10(2,8-11)14-9(13)12-6-4-5-7-12/h4-7H,3H2,1-2H3 |
Clé InChI |
LINFYYCWDHJMLA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C#N)SC(=S)N1C=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















